Brexpiprazole
Overview
Description
Brexpiprazole, sold under the brand name Rexulti, is an atypical antipsychotic medication used primarily for the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . It was developed by Otsuka Pharmaceutical Co., Ltd. and H. Lundbeck A/S and was approved for medical use in the United States in July 2015 . This compound is known for its high affinity for serotonin, dopamine, and alpha-adrenergic receptors, making it a serotonin-dopamine activity modulator .
Mechanism of Action
Target of Action
Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
This compound’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, this compound acts as an antagonist , blocking the action of natural neurotransmitters .
Biochemical Pathways
It’s known that this compound modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, this compound has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .
Pharmacokinetics
This compound is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . This compound undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .
Biochemical Analysis
Biochemical Properties
Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist . It has a high affinity for serotonin, dopamine, and alpha (α)-adrenergic receptors . This compound is mainly metabolized by CYP3A4 and CYP2D6 .
Cellular Effects
This compound has been shown to inhibit the proliferation and suppress the migration ability of colorectal cancer cells . It exerts these effects by inhibiting the EGFR pathway . It also induces mitochondrial toxicity in primary embryonic mouse neurons .
Molecular Mechanism
The efficacy of this compound may be attributed to combined partial agonist activity at 5-HT 1A and dopamine D2 receptors, and antagonist activity at 5-HT 2A receptors . It has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel .
Temporal Effects in Laboratory Settings
In laboratory settings, aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability .
Metabolic Pathways
This compound is mainly metabolized by CYP3A4 and CYP2D6 . This compound and its major metabolite, DM-3411, were the predominant drug moieties in the systemic circulation following single and multiple dose administration .
Transport and Distribution
This compound has a large volume of distribution following intravenous administration, indicating extravascular distribution . It is highly bound (>99%) to albumin and α1-acid glycoprotein .
Preparation Methods
Brexpiprazole is synthesized through a multi-step process involving several key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material. The process includes the following steps :
Diprotecting 1,4-butanediol: The alcoholic group is activated with a tosyl group.
Coupling Reaction: The diprotected 1,4-butanediol is reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base.
Formation of Spiro-Tosyl Salt: The reaction results in the formation of a novel intermediate, the spiro-tosyl salt.
Industrial production methods involve optimizing these reactions to ensure high yield and purity, often using high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the process .
Chemical Reactions Analysis
Brexpiprazole undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium carbonate, sodium carbonate, N,N-dimethylacetamide, and palladium catalysts. The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
Brexpiprazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Brexpiprazole is often compared to aripiprazole, another atypical antipsychotic. Both compounds share similarities in their mechanism of action as dopamine and serotonin receptor partial agonists. this compound has several unique features :
Lower Intrinsic Activity: This compound has lower intrinsic activity at D2 receptors compared to aripiprazole, which may result in fewer side effects such as akathisia and extrapyramidal symptoms.
Higher Affinity for Serotonin Receptors: This compound has a stronger antagonistic effect on 5-HT2A and 5-HT1A receptors, which may enhance its efficacy in treating depressive symptoms.
Improved Tolerability: Clinical studies suggest that this compound may have improved tolerability compared to aripiprazole, with a lower incidence of side effects.
Other similar compounds include risperidone, quetiapine, and olanzapine, which are also used to treat psychiatric disorders but differ in their receptor binding profiles and side effect profiles.
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238527 | |
Record name | Brexpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |
Record name | Brexpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913611-97-9 | |
Record name | Brexpiprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brexpiprazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brexpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brexpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BREXPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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